molecular formula C17H14N4S B11236192 2-(2-Phenylethyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Phenylethyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11236192
M. Wt: 306.4 g/mol
InChI Key: NVCIAOFPGPWMDE-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine (C₁₇H₁₄N₄S, MW 306.39) is a bicyclic heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core. Its structure includes a 2-phenylethyl group at the 2-position and a thiophen-3-yl substituent at the 7-position. The triazolopyrimidine scaffold is renowned for its pharmacological versatility, acting as a pharmacophore in anticancer, antimicrobial, and enzyme-inhibiting agents .

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

2-(2-phenylethyl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14N4S/c1-2-4-13(5-3-1)6-7-16-19-17-18-10-8-15(21(17)20-16)14-9-11-22-12-14/h1-5,8-12H,6-7H2

InChI Key

NVCIAOFPGPWMDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CSC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing appropriate purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophenyl or phenylethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(2-Phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structural features.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazolopyrimidine Derivatives

Compound Name 2-Position Substituent 7-Position Substituent Key Findings Reference
Target Compound 2-Phenylethyl Thiophen-3-yl High lipophilicity; potential for enhanced receptor binding via π-π stacking
6a (4′-Cl-Benzylamino) 4-Chlorobenzylamino 3′,4′,5′-Trimethoxyanilino Antiproliferative activity against cancer cells (IC₅₀: 0.2–0.8 μM)
6d (3′-Phenylpropylamino) 3-Phenylpropylamino 3′,4′,5′-Trimethoxyanilino Improved tubulin inhibition due to flexible linker; IC₅₀: 0.15 μM
9a (2-Fluorophenyl) Not specified 2-Fluorophenyl Moderate activity in enzyme inhibition; enhanced stability via fluorine
5q (Troxipide derivative) Troxipide-linked Varied substituents Potent anti-inflammatory activity (IC₅₀: 1.2 μM)
15a–15g (Thieno-fused analogs) Methyl/phenyl Thieno[3,2-e] fused system Herbicidal activity; 80% inhibition of weed growth at 100 ppm
2-(Methoxymethyl)-7-(thiophen-2-yl) Methoxymethyl Thiophen-2-yl Reduced activity compared to thiophen-3-yl due to steric hindrance
3-[7-(Thiophen-2-yl)-triazolo...] Propanoic acid Thiophen-2-yl Carboxylic acid group enhances solubility but reduces cell permeability

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 2-phenylethyl group in the target compound increases logP compared to methoxymethyl (e.g., 2-(methoxymethyl)-7-(thiophen-2-yl)), enhancing blood-brain barrier penetration .
  • Solubility : Carboxylic acid derivatives (e.g., 3-[7-(thiophen-2-yl)-triazolo...]) exhibit higher aqueous solubility but lower cell permeability due to ionization .
  • Stereoelectronic Effects : Thiophen-3-yl’s sulfur atom and aromaticity may improve binding to receptors with hydrophobic pockets, whereas thiophen-2-yl analogs face steric clashes .

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